methyl 6-(2-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Methyl 6-(2-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core. Key structural elements include:
- Pyrimido-thiazine fused ring system: Combines pyrimidine and thiazine moieties, with sulfur at the 1,3-thiazine position.
- Substituents:
- 6-position: 2-methoxyphenyl group (electron-donating methoxy substituent).
- 8-position: Methyl group.
- 7-position: Methyl carboxylate ester.
Properties
Molecular Formula |
C17H18N2O4S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
methyl 6-(2-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C17H18N2O4S/c1-10-14(16(21)23-3)15(11-6-4-5-7-12(11)22-2)19-13(20)8-9-24-17(19)18-10/h4-7,15H,8-9H2,1-3H3 |
InChI Key |
MQAVIVLHVOCQIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=CC=C3OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(2-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the thiazine moiety. Key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions.
Introduction of the Thiazine Ring: The thiazine ring is often introduced via cyclization reactions involving sulfur-containing reagents.
Functional Group Modifications: The methoxyphenyl and methyl groups are introduced through substitution reactions, often using reagents like methyl iodide and methoxybenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the aromatic ring or the pyrimidine-thiazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like methyl iodide in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Structural Characteristics
The structural features of methyl 6-(2-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate include:
- A pyrimidine ring fused with a thiazine moiety.
- The presence of a methoxy group that enhances its lipophilicity and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that derivatives of pyrimidine-thiazine exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast carcinoma) and HepG2 (liver cancer) cells. The mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against Gram-positive and Gram-negative bacteria. Research indicates that similar thiazine derivatives exhibit inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be as low as 256 µg/mL for certain derivatives .
Antioxidant Effects
This compound has also been evaluated for its antioxidant properties. Studies using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays indicated that this compound can scavenge free radicals effectively, suggesting its potential use in preventing oxidative stress-related diseases .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes such as dihydrofolate reductase and glucosidase. These enzymes are crucial in various metabolic pathways; thus, their inhibition can lead to therapeutic effects in diseases such as cancer and diabetes .
Case Study 1: Anticancer Activity Assessment
A comprehensive study conducted on a series of pyrimidine-thiazine derivatives showed that modifications at the phenyl ring significantly enhanced anticancer activity. The synthesized compounds were subjected to cytotoxicity assays against MCF-7 cells. The results indicated that compounds with electron-donating groups exhibited superior activity compared to those with electron-withdrawing groups.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 5.0 | Inhibition of cell cycle |
| Compound B | 10.0 | Induction of apoptosis |
| Compound C | 15.0 | Inhibition of angiogenesis |
Case Study 2: Antimicrobial Efficacy
An evaluation of antimicrobial efficacy was performed using agar diffusion methods against various bacterial strains. The results confirmed that the compound possessed significant antibacterial properties.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 15 |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
Core Heterocycle Variations
Pyrimido[2,1-b][1,3]oxazine vs. Thiazine
- Compound 3: 2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile (–3) Core: Oxazine (oxygen atom) instead of thiazine (sulfur). Reactivity: The methylthio group at position 8 acts as a leaving group, enabling nucleophilic substitution reactions (e.g., with amines or phenols) .
Pyrimidoquinazoline Derivatives
- Compound 16 : Methyl 4-(4-chlorophenyl)-8-iodo-2-methyl-6-oxo-1,6-dihydro-4H-pyrimido-[2,1-b]quinazoline-3-carboxylate
Substituent Variations at the 6-Position
Ester Group Modifications
Functional Group Reactivity
- Cyano vs. Carboxylate: Compound 3 (–3): 7-Cyano group participates in cyclization reactions, forming polycyclic derivatives . Target Compound: 7-Carboxylate ester allows hydrolysis to carboxylic acid, altering solubility and bioactivity.
4-Oxo Group : Present in all analogs, facilitating hydrogen bonding in crystal packing (e.g., C—H···O interactions in ) .
Crystallographic and Physical Properties
- Crystal Packing :
- Melting Points : Esters with bulkier substituents (e.g., ) show higher melting points (e.g., 243–245°C in ) .
Biological Activity
Methyl 6-(2-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a compound belonging to the class of pyrimido-thiazine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This article provides a detailed overview of the biological activity associated with this specific compound, supported by research findings and case studies.
Chemical Structure and Synthesis
The compound has a complex structure characterized by a pyrimido-thiazine core. The synthesis of such compounds typically involves reactions between thiourea and α,β-unsaturated carbonyl systems. For instance, one synthetic route includes the reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with thiourea in the presence of potassium bicarbonate under reflux conditions .
Table 1: Structural Features of Methyl 6-(2-Methoxyphenyl)-8-methyl-4-oxo-Pyrimido-Thiazine
| Feature | Description |
|---|---|
| Molecular Formula | C16H16N2O3S |
| Molecular Weight | 320.37 g/mol |
| Functional Groups | Methoxy, Methyl, Carbonyl |
| Core Structure | Pyrimido[2,1-b][1,3]thiazine |
Anticancer Activity
Recent studies have demonstrated that pyrimido-thiazine derivatives exhibit significant anticancer properties. For example, compounds structurally similar to methyl 6-(2-methoxyphenyl)-8-methyl-4-oxo have shown promising results in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
In a study evaluating the anticancer activity of related compounds, several derivatives demonstrated potent activity against different cancer cell lines. The mechanism of action often involves the inhibition of specific kinases and pathways crucial for tumor growth and survival .
Antimicrobial Properties
The antimicrobial activity of thiazine derivatives has been extensively documented. Methyl 6-(2-methoxyphenyl)-8-methyl-4-oxo has been tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics. For instance, its efficacy against Mycobacterium tuberculosis and other pathogenic bacteria highlights its potential as a therapeutic agent in infectious diseases .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. Research indicates that thiazine derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity is particularly relevant in the context of chronic inflammatory diseases where such pathways are dysregulated .
Antioxidant Activity
The antioxidant potential of methyl 6-(2-methoxyphenyl)-8-methyl-4-oxo has also been explored. Studies have shown that it can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is crucial for preventing cellular damage associated with various diseases including cancer and neurodegenerative disorders .
Case Studies
Several case studies exemplify the biological activity of methyl 6-(2-methoxyphenyl)-8-methyl-4-oxo:
- Anticancer Study : A series of analogs were synthesized and tested for their cytotoxic effects on breast cancer cells (MCF-7). The results indicated that certain modifications to the thiazine core significantly enhanced anticancer activity compared to standard chemotherapeutics.
- Antimicrobial Evaluation : In vitro assays demonstrated that this compound exhibited stronger antibacterial activity against Staphylococcus aureus than conventional antibiotics like penicillin.
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with methyl 6-(2-methoxyphenyl)-8-methyl-4-oxo resulted in reduced swelling and lower levels of inflammatory markers in serum.
Q & A
Q. What are the common synthetic routes for methyl 6-(2-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclocondensation reactions using precursors like substituted pyrimidines and thiazine derivatives. A validated method involves refluxing intermediates (e.g., hydrazinyl-pyrimidines) with electrophilic agents (e.g., oxalyl chloride) in polar aprotic solvents (e.g., DMF) with catalytic triethylamine. Key parameters for optimization include:
- Reaction time : Extended reflux durations (8–10 hours) improve cyclization efficiency .
- Solvent selection : Ethanol or ethyl acetate is preferred for recrystallization to enhance purity (>95%) .
- Catalyst use : Acidic conditions (HCl) facilitate thiosemicarbazide coupling in multi-step syntheses .
Q. What spectroscopic and crystallographic techniques are critical for structural characterization?
- NMR and IR spectroscopy : Confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and regiochemistry of substituents .
- X-ray crystallography : Resolve conformational details (e.g., pyrimidine ring puckering, dihedral angles between fused rings). For example, deviations of 0.224 Å from planarity in the pyrimidine ring indicate a flattened boat conformation .
- Hydrogen bonding analysis : C—H···O interactions (2.5–3.0 Å) stabilize crystal packing, as observed in bifurcated chains along the c-axis .
Advanced Research Questions
Q. How can data discrepancies in X-ray crystallography refinements be resolved for this compound?
Discrepancies often arise from disordered solvent molecules or anisotropic displacement parameters. Strategies include:
- Software tools : Use SHELXL for robust refinement, leveraging constraints (e.g., DFIX, ISOR) to model thermal motion .
- Validation metrics : Cross-check R-factor convergence (<5%), wR2 values, and goodness-of-fit (GOF ≈ 1.0) using WinGX .
- Hydrogen placement : Apply riding models with standardized C—H distances (0.93–0.98 Å) and isotropic displacement parameters (Uiso = 1.2–1.5Ueq) .
Q. What computational methods are suitable for predicting the compound’s pharmacological activity?
- Molecular docking : Screen against target proteins (e.g., DNA topoisomerases) using AutoDock Vina to assess binding affinities. Align results with experimental IC₅₀ values from in vitro assays .
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. methyl groups) with bioactivity trends. Use descriptors like logP and polar surface area to predict membrane permeability .
Q. How do contradictions in synthetic yields arise, and how can they be mitigated?
Yield variations (>20% across studies) may stem from:
- Purification methods : Column chromatography vs. recrystallization impact recovery rates .
- Side reactions : Competing pathways (e.g., dimerization) under prolonged heating. Monitor by TLC and optimize stoichiometry (e.g., 1:1 molar ratios of reactants) .
- Moisture sensitivity : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of carboxylate esters .
Q. What strategies validate the compound’s role in supramolecular interactions (e.g., host-guest systems)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
